molecular formula C8H12N2O B13261728 3-Amino-1-(pyridin-2-yl)propan-1-ol

3-Amino-1-(pyridin-2-yl)propan-1-ol

Cat. No.: B13261728
M. Wt: 152.19 g/mol
InChI Key: YSPUHMZEYIFYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(pyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C8H12N2O It is a derivative of pyridine, featuring an amino group and a hydroxyl group attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(pyridin-2-yl)propan-1-ol typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the reductive amination of 2-pyridinecarboxaldehyde with 3-aminopropanol. This reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(pyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(pyridin-2-yl)propanal.

    Reduction: Formation of 3-amino-1-(pyridin-2-yl)propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(pyridin-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(pyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-hydroxypyridine
  • 3-Amino-3-cyclohexyl-propan-1-ol
  • 3-(1H-Pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol

Uniqueness

3-Amino-1-(pyridin-2-yl)propan-1-ol is unique due to its specific combination of functional groups and its pyridine backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-amino-1-pyridin-2-ylpropan-1-ol

InChI

InChI=1S/C8H12N2O/c9-5-4-8(11)7-3-1-2-6-10-7/h1-3,6,8,11H,4-5,9H2

InChI Key

YSPUHMZEYIFYMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(CCN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.